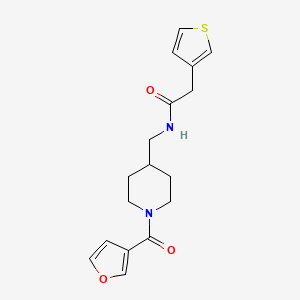![molecular formula C22H23NO6 B2414397 3-(3,4-diméthoxyphényl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010900-13-6](/img/structure/B2414397.png)
3-(3,4-diméthoxyphényl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a chromeno[8,7-e][1,3]oxazine core, which is known for its biological activity and structural diversity.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, compounds with a chromeno[8,7-e][1,3]oxazine core have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the dimethoxyphenyl and hydroxypropyl groups may enhance these biological activities.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multiple steps:
Formation of the Chromeno[8,7-e][1,3]oxazine Core: This step often starts with the condensation of a suitable phenol derivative with an aldehyde or ketone under acidic or basic conditions to form the chromene structure.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution or through a coupling reaction such as the Suzuki or Heck reaction.
Hydroxypropyl Substitution: The hydroxypropyl group is typically introduced through a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the chromeno[8,7-e][1,3]oxazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chromeno[8,7-e][1,3]oxazine core, potentially converting it to a more saturated structure.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated chromeno[8,7-e][1,3]oxazine derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, inhibiting or modulating their activity. The chromeno[8,7-e][1,3]oxazine core could be involved in binding to active sites, while the hydroxypropyl and dimethoxyphenyl groups might enhance binding affinity or selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dimethoxyphenyl)-chromeno[8,7-e][1,3]oxazin-4(8H)-one: Lacks the hydroxypropyl group, potentially altering its biological activity and chemical reactivity.
9-(3-Hydroxypropyl)-chromeno[8,7-e][1,3]oxazin-4(8H)-one: Lacks the dimethoxyphenyl group, which may reduce its potency in certain applications.
Chromeno[8,7-e][1,3]oxazin-4(8H)-one: The parent compound without any substitutions, serving as a baseline for comparison.
Uniqueness
The combination of the dimethoxyphenyl and hydroxypropyl groups in 3-(3,4-dimethoxyphenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one makes it unique. These groups can significantly influence the compound’s physical, chemical, and biological properties, making it a versatile molecule for various applications.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(3-hydroxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-26-19-6-4-14(10-20(19)27-2)17-12-28-22-15(21(17)25)5-7-18-16(22)11-23(13-29-18)8-3-9-24/h4-7,10,12,24H,3,8-9,11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITZVVGOIXTWCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCCO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2414318.png)
![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2414319.png)
![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414321.png)
![1-(2-methoxyethyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414323.png)
![1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2414325.png)

![N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2414328.png)
![N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B2414330.png)

![N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2414332.png)
![3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione](/img/structure/B2414333.png)
![(E)-2-(2-cyano-3-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2414334.png)

